

Synthesis of CAL-130 Racemate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CAL-130 Racemate	
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An In-depth Examination of the Synthesis, Mechanism of Action, and Relevant Signaling Pathways of a Novel PI3K Inhibitor for Preclinical Research.

This technical guide provides a comprehensive overview of the synthesis of the racemic form of CAL-130, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110 γ and p110 γ . This document is intended for researchers, scientists, and drug development professionals interested in the preclinical investigation of this compound.

Note on Compound Identification: Initial database searches for "CAL-130" may yield ambiguous results, often pointing to the glycoprotein gp130. It is crucial to distinguish that CAL-130 is a specific small molecule inhibitor with the CAS number 1431697-74-3.

Introduction to CAL-130

CAL-130 is a novel phosphoinositide 3-kinase (PI3K) inhibitor with high selectivity for the p110 δ and p110 γ isoforms.[1][2] These isoforms are primarily expressed in leukocytes and are integral to immune cell signaling.[3] The targeted inhibition of p110 δ and p110 γ presents a promising therapeutic strategy for various inflammatory diseases and hematological malignancies.[3] Preclinical studies have demonstrated the ability of CAL-130 to block the activities of both PI3K γ and PI3K δ in thymocytes, preventing the phosphorylation of Akt (Ser473) and attenuating calcium flux in response to T cell receptor (TCR) stimulation.[4] In vivo studies in mice have shown that treatment with CAL-130 significantly impacts thymus size and cellularity.[4]



Biological Activity of CAL-130

The inhibitory activity of CAL-130 against Class I PI3K isoforms has been quantified, demonstrating its high potency and selectivity.

PI3K Isoform	IC50 (nM)
p110α	115
p110β	56
p110y	6.1[1][5][6]
ρ110δ	1.3[1][5][6]

Table 1: In vitro inhibitory activity of CAL-130

against PI3K isoforms.[1][5][6]

Proposed Racemic Synthesis of CAL-130

While a detailed, publicly available experimental protocol for the synthesis of CAL-130 is not available due to its preclinical status, a plausible synthetic route for its core structure, a substituted imidazo[1,2-b]pyrazole, can be proposed based on established synthetic methodologies for this class of compounds. A common and efficient method for the construction of the imidazo[1,2-b]pyrazole scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[7][8]

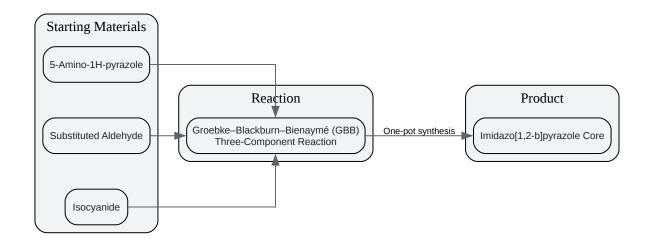
Retrosynthetic Analysis

A retrosynthetic analysis of a simplified model of the CAL-130 core suggests that the imidazo[1,2-b]pyrazole ring system can be constructed from three key building blocks: an aminopyrazole derivative, an aldehyde, and an isocyanide.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for a key intermediate in the synthesis of the **CAL-130 racemate**.





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Caption: Proposed synthetic workflow for the imidazo[1,2-b]pyrazole core of CAL-130.

Hypothetical Experimental Protocol

This protocol describes a general procedure for the synthesis of an imidazo[1,2-b]pyrazole derivative, which would be a key intermediate for CAL-130.

Materials:

- 5-Amino-1H-pyrazole
- · Appropriately substituted aldehyde
- Tert-butyl isocyanide
- Methanol
- Scandium (III) triflate (catalyst)

Procedure:



- To a solution of 5-amino-1H-pyrazole (1.0 eq) in methanol (0.2 M) is added the substituted aldehyde (1.0 eq).
- Tert-butyl isocyanide (1.1 eq) is then added to the mixture.
- Finally, scandium (III) triflate (10 mol%) is added as a catalyst.
- The reaction mixture is stirred at room temperature for 24 hours.
- Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired imidazo[1,2-b]pyrazole intermediate.

Note: This is a generalized protocol and the specific aldehyde and subsequent functional group interconversions required to complete the synthesis of CAL-130 would need to be determined through further synthetic planning.

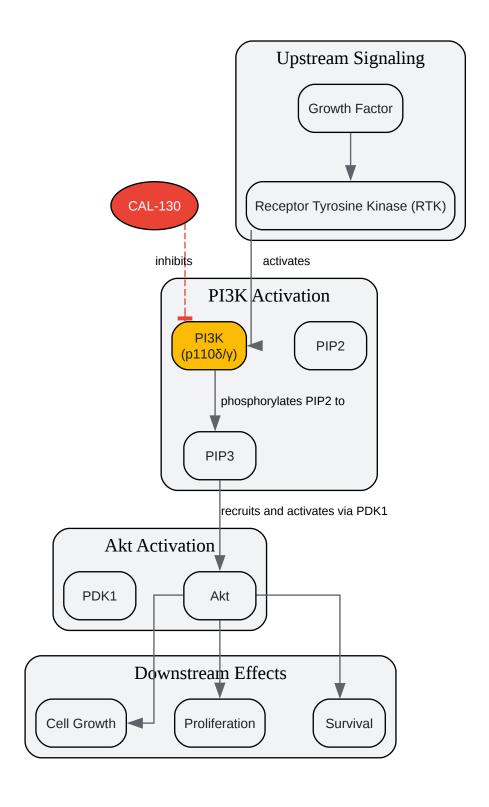
Mechanism of Action and Signaling Pathway

CAL-130 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10][11][12][13]

In normal cellular signaling, the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K.[10] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[13] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane.[10] This colocalization facilitates the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.[10]

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular functions. By inhibiting p110 δ and p110 γ , CAL-130 effectively blocks the production of PIP3 in immune cells, thereby preventing the activation of Akt and its downstream effectors. This leads to the suppression of immune cell proliferation and survival, which is the basis for its potential therapeutic applications.





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Caption: The PI3K/Akt signaling pathway and the inhibitory action of CAL-130.

Conclusion



CAL-130 is a promising preclinical candidate for the treatment of diseases driven by aberrant PI3K signaling in immune cells. While the specific details of its commercial synthesis are proprietary, this guide provides a foundational understanding of its biological activity, a plausible synthetic approach to its core structure, and its mechanism of action within the context of the PI3K/Akt signaling pathway. This information is intended to support further research and development of this and related targeted therapies.

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